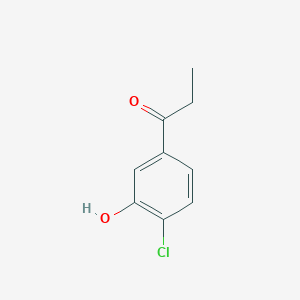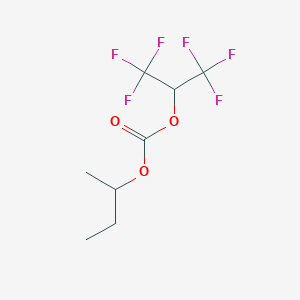
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin: is a derivative of Caspofungin, an antifungal agent used primarily in the treatment of invasive fungal infections. This compound is specifically modified to enhance its biological activity and stability, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves multiple steps, including the selective removal of specific functional groups and the introduction of new ones. The process typically starts with Caspofungin as the base compound. Key steps include:
Hydrolysis: The initial hydrolysis of Caspofungin to remove specific amino groups.
Cyclization: Formation of the seco-cyclo structure through intramolecular cyclization.
Functional Group Modification: Introduction of the 2-aminoethylamino and hydroxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is used as a model compound to study reaction mechanisms and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to investigate its antifungal properties and its interactions with fungal cell membranes.
Medicine: Medically, it is studied for its potential to treat fungal infections more effectively than Caspofungin, especially in cases where resistance to standard treatments is observed.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing new antifungal drugs with improved efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound targets the enzyme β-(1,3)-D-glucan synthase, which is crucial for fungal cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds:
Caspofungin: The parent compound, used as a standard antifungal agent.
Micafungin: Another echinocandin antifungal with a similar mechanism of action.
Anidulafungin: Similar to Caspofungin but with different pharmacokinetic properties.
Uniqueness: 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is unique due to its structural modifications, which enhance its stability and biological activity compared to its parent compound, Caspofungin .
Propiedades
Fórmula molecular |
C50H82N8O16 |
|---|---|
Peso molecular |
1051.2 g/mol |
Nombre IUPAC |
N-[1-[2-[[1-[[5-amino-1-(2-carbamoyl-3-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-(10,12-dimethyltetradecanoyl)-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69) |
Clave InChI |
UWUIBWNWWAICHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


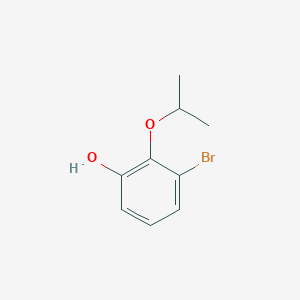

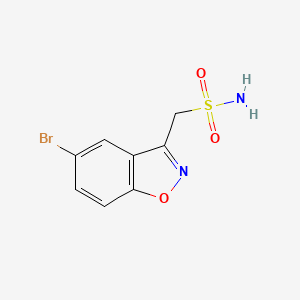

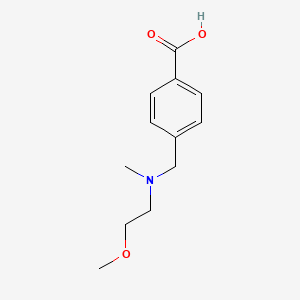

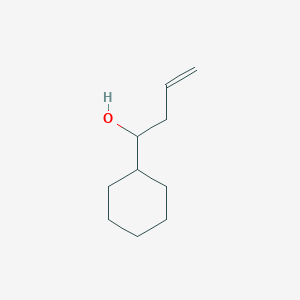


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

